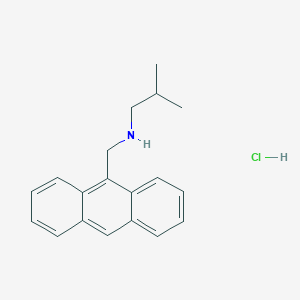![molecular formula C10H12BrNO B6361720 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1240581-96-7](/img/structure/B6361720.png)
4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior. The available resources do not provide specific details about the physical and chemical properties of "4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol" .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : The compound has been synthesized through different reactions involving salicylaldehyde derivatives and aminophenyl compounds under specific conditions. These syntheses often aim to generate novel compounds with potential applications in materials science and chemistry. For instance, Sun Ducheng synthesized related compounds by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, demonstrating the versatility of bromophenol derivatives in synthetic chemistry (Sun Ducheng, 2012).
Characterization and Properties : The structural and physicochemical properties of the synthesized compounds, including 4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol derivatives, have been extensively characterized using various analytical techniques. Techniques such as FT-IR, UV–Vis, 1H- and 13C-NMR, and X-ray crystallography have been employed to confirm the structures and explore the properties of these compounds. For example, Kaya and Aydın (2011) synthesized and characterized chelate polymers containing etheric diphenyl ring in the backbone, highlighting the compound's role in the development of advanced materials with specific thermal, optical, and electrochemical properties (I. Kaya & A. Aydın, 2011).
Applications in Coordination Chemistry and Material Science
Catalysis and Metal Complexes : The compound serves as a precursor for synthesizing various metal complexes with potential catalytic applications. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, investigating their antibacterial, antifungal, and cytotoxic activities. These studies indicate the compound's utility in developing new catalysts and biologically active materials (Z. Chohan & H. Shad, 2011).
Polymer Science and Materials Development : Research has also focused on incorporating the compound into polymer matrices to enhance material properties. For instance, the synthesis and characterization of chelate polymers containing the compound have been explored for their thermal, optical, electrochemical, and morphological properties, demonstrating its potential in creating advanced materials for technological applications (I. Kaya & A. Aydın, 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-[(prop-2-enylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h2-4,6,12-13H,1,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFEMJDQIHQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361697.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
